The compound "2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide" represents a class of trifluoroacetyl-indolyl acetamides, which have been synthesized and evaluated for their potential applications in various fields, including medicine. The trifluoroacetyl group is known for its ability to enhance the biological activity of pharmacophores by improving their metabolic stability and cell membrane permeability.
The mechanism of action for compounds within this class has been explored through molecular docking studies. For instance, in the case of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, the antiplasmodial activity is attributed to the inhibition of the parasite lactate dehydrogenase (pLDH). The compounds are theorized to dock at the entrance of NAD+ in pLDH, which could hinder the entry of lactate, leading to the inhibition of the enzyme and thus exerting an antiplasmodial effect1.
The study of N-(3-Trifluoroacetyl-indol-7-yl) acetamides has shown that certain compounds with specific substitutions, such as 2-(4-flurophenyl)- and 5-(4-fluorophenyl) or 2-(4-flurophenyl)- and 4-fluorostyryl groups, exhibit in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. These findings suggest that trifluoroacetyl-indolyl acetamides could be potential candidates for antimalarial drugs1.
Another application of acetamide derivatives is in the treatment of convulsive disorders. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed that these compounds possess molecular features that are likely responsible for their anticonvulsant activities. The presence of two O atoms and a phenyl group in these compounds has been compared to phenytoin, a well-known anticonvulsant, suggesting that they could serve as functionalized amino acid anticonvulsants2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6